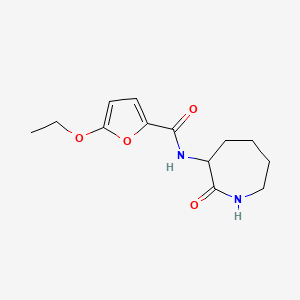![molecular formula C20H19N5O3 B3814909 N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B3814909.png)
N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine
Overview
Description
Isoxazoles are organic compounds that contain a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . They serve as an important source of valuable drugs designed to treat infections and diseases of different etiologies . Oxadiazoles are another class of organic compounds that also possess a five-membered heterocyclic ring system .
Synthesis Analysis
The synthesis of isoxazole and oxadiazole derivatives has been described in several reviews . These compounds are often synthesized for their immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities .Chemical Reactions Analysis
Isoxazole and oxadiazole derivatives can participate in a variety of chemical reactions. For example, some isoxazole derivatives have been found to inhibit the proliferative response of mouse splenocytes to concanavalin A and suppress the humoral immune response .Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13(17-10-11-27-23-17)25(2)18-9-6-15(12-21-18)20-22-19(24-28-20)14-4-7-16(26-3)8-5-14/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZFIBHXLHMPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)C2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-isopropyl-6-methylphenyl)-2-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}acetamide](/img/structure/B3814835.png)
![ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3814840.png)
![1-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2-phenylethanol](/img/structure/B3814850.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(5-methyl-2-furyl)benzamide](/img/structure/B3814866.png)
![N-{[1-(2-ethoxyethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B3814869.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B3814870.png)
![rel-(1S,6R)-3-(2-propylisonicotinoyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B3814888.png)
![3-methyl-N-{3-[(phenylacetyl)amino]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B3814895.png)

![1-(2-methoxyphenyl)-4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3814902.png)
![ethyl 1-[4-(difluoromethoxy)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B3814912.png)
![N-{[6-(2-fluoro-5-methoxyphenyl)pyridin-3-yl]methyl}acetamide](/img/structure/B3814916.png)
![ethyl 3-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3814921.png)
![(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3814929.png)